2-(Cyclopentylmethyl)morpholine hydrochloride
Overview
Description
2-(Cyclopentylmethyl)morpholine hydrochloride is a chemical compound that contains a morpholine ring. Morpholine is an organic chemical compound having the chemical formula O ( C H 2 CH 2) 2 N H . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride .
Chemical Reactions Analysis
Morpholine and its derivatives can undergo a variety of chemical reactions . They can be synthesized from 1,2-amino alcohols and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used to synthesize substituted morpholines .Scientific Research Applications
Synthesis of Moroxydine Hydrochloride
Morpholine hydrochloride, synthesized from morpholine and hydrochloric acid, serves as a precursor in the synthesis of moroxydine hydrochloride. This process emphasizes the role of morpholine hydrochloride in medicinal chemistry, particularly in optimizing reaction conditions to achieve high yields, demonstrating its utility in complex organic syntheses (Wang Zhi-zhong, 2005).
Advancements in Heterocyclic Chemistry
The research extends into the synthesis of novel morpholine hydrochloride derivatives, highlighting the chemical's versatility in creating new heterocyclic compounds. For example, the efficient synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride showcases the strategic use of morpholine hydrochloride in developing compounds with potential biological activity (Tan Bin, 2010).
Application in Protective Group Chemistry
Sulfinamides have been used as amine protecting groups in the conversion of amino alcohols into morpholines, where morpholine hydrochloride salts are liberated in the final step. This method underscores the significance of morpholine hydrochloride in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals, by offering a high yielding and efficient methodology (Sven P. Fritz et al., 2011).
Tellurated Derivatives and Catalysis
N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and its metal complexes were synthesized, showcasing morpholine hydrochloride's role in creating ligands for transition metal catalysis. The study provides insights into the structural and electronic properties of these complexes, exploring their potential applications in catalysis and material science (A. Singh et al., 2001).
properties
IUPAC Name |
2-(cyclopentylmethyl)morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)7-10-8-11-5-6-12-10;/h9-11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGNNTVERQBANR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CNCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylmethyl)morpholine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.